Lipophilicity Enhancement: LogP Shift from Parent Compound
Brachynoside heptaacetate exhibits a calculated LogP of 5.22 , representing a substantial increase in lipophilicity compared to non-acetylated phenylpropanoid glycosides. While the exact LogP of non-acetylated brachynoside is not reported in the primary literature, typical values for phenylpropanoid glycosides such as acteoside range from 0.5 to 1.5 [1]. This ~3.7–4.7 Log unit increase corresponds to a theoretical 5,000- to 50,000-fold increase in octanol-water partition coefficient, driven by the replacement of seven polar hydroxyl groups with hydrophobic acetyl moieties.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.22 (calculated) |
| Comparator Or Baseline | Acteoside (typical phenylpropanoid glycoside): LogP ≈ 0.5–1.5 |
| Quantified Difference | ΔLogP ≈ +3.7 to +4.7 units |
| Conditions | Calculated/predicted LogP values using standard computational chemistry methods |
Why This Matters
The elevated LogP enables solubility in non-polar organic solvents (chloroform, ethyl acetate) and improved membrane permeability in cell-based assays, making this compound suitable for applications where hydrophilic parent glycosides fail.
- [1] Xiao, J., et al. (2022). The pharmacokinetic property and pharmacological activity of acteoside: A review. Biomedicine & Pharmacotherapy, 153, 113296. View Source
